![molecular formula C8H9N3 B039995 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine CAS No. 116834-97-0](/img/structure/B39995.png)
1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine
Overview
Description
Synthesis Analysis
The synthesis of 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine and related derivatives has been explored through various methods, starting from both preformed pyrazole or pyridine. A method reported by Huang Bin and Zha Zhenglin (2011) involved using 2-chloronicotinic acid as the starting material via reduction, oxidation, oximation, and cyclization, achieving a total yield of 67.21% and confirming the product's structure through 1HNMR and MS. This method was highlighted for its ease of operation, low cost, and environmental friendliness, making it feasible for large-scale preparation (Huang Bin & Zha Zhenglin, 2011).
Molecular Structure Analysis
The molecular structure of this compound derivatives has been characterized using various spectroscopic techniques, including 1H and 13C NMR spectroscopy, and X-ray crystallography. For instance, a study by H. Lan, Min Zheng, and Ye Wang (2019) synthesized 2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine and confirmed its structure through single-crystal X-ray structure determination, demonstrating the planarity of the molecule and its constituent rings (H. Lan, Min Zheng, & Ye Wang, 2019).
Chemical Reactions and Properties
Pyrazolo[3,4-b]pyridine derivatives engage in various chemical reactions, contributing to their diverse chemical properties. One study explored the chelating behavior of 3-amino-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine ligand towards multiple metal ions, revealing octahedral geometry for most metal complexes and square planar geometry for the Pd(II) complex. This study highlights the versatility of these compounds in forming complexes with different geometries (M. Masoud et al., 2020).
Physical Properties Analysis
The physical properties of this compound derivatives, such as solubility, melting points, and stability, are influenced by their molecular structure. For example, the study by J. Ganapathy et al. (2015) on the synthesis and structural analysis of a related derivative highlighted the compound's crystalline structure and intermolecular hydrogen bond interactions, which play a crucial role in determining its physical properties (J. Ganapathy et al., 2015).
Chemical Properties Analysis
The chemical properties of these compounds, including reactivity, stability, and potential as ligands for metal complex formation, have been extensively studied. For instance, the reactivity towards various substituents and the ability to undergo nucleophilic addition reactions highlight the chemical versatility of this compound derivatives, making them valuable scaffolds in synthetic chemistry (J. Quiroga et al., 1998).
Scientific Research Applications
Synthesis of Heterocyclic Compounds : These compounds are used in the synthesis of various polyheterocyclic ring systems, which are important in organic chemistry and potentially in pharmaceuticals (Gad-Elkareem, Abdel-fattah, & Elneairy, 2007).
Pharmaceuticals and Nutraceuticals : They are important in the synthesis of aromatic compounds, which have potential applications in the pharmaceutical and nutraceutical industries (Quiroga, Cruz, Insuasty, Nogueras, Sánchez, Cobo, & Low, 1999).
Anticancer Properties : Some derivatives of 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine have been found to exhibit cytotoxic properties against various human cancer cell lines, making them potential candidates for cancer therapy (Poręba, Opolski, Wietrzyk, & Kowalska, 2001).
Biomedical Applications : These compounds, with diverse substituents, have a wide range of biomedical applications. This includes potential in synthetic methods and drug delivery systems (Donaire-Arias et al., 2022).
Antimicrobial and Anti-inflammatory Activities : Some derivatives have been shown to possess antimicrobial, anti-inflammatory, and analgesic activities, making them useful in medicinal chemistry (Zaki, Sayed, & Elroby, 2016).
Antioxidant Properties : Certain new compounds containing these moieties have shown promising antioxidant properties, which can be valuable in various health-related applications (Kaddouri, Abrigach, Yousfi, El Kodadi, & Touzani, 2020).
Cancer Therapy : Specific derivatives, such as SQ-67563, have shown potential as selective inhibitors of cyclin-dependent kinases, which can block cell cycle progression and induce apoptosis in cancer cells (Misra et al., 2003).
Corrosion Inhibition : Some pyridine–pyrazole compounds have been identified as effective inhibitors for steel corrosion, which is significant in material science and engineering (Bouklah, Attayibat, Hammouti, Ramdani, Radi, & Benkaddour, 2005).
Antileishmanial Activity : Certain compounds in this series have been tested for their antileishmanial activity, showing promising results and offering potential for treating Leishmania infections (Medeiros et al., 2017).
Future Directions
Mechanism of Action
Biochemical Pathways
It is likely that the compound affects multiple pathways, leading to downstream effects that contribute to its overall action .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of the compound .
Result of Action
It is likely that the compound has multiple effects at the molecular and cellular levels, contributing to its overall action .
properties
IUPAC Name |
1,3-dimethylpyrazolo[3,4-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-6-7-4-3-5-9-8(7)11(2)10-6/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHVFFSTYBJPSAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=CC=N2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101279833 | |
Record name | 1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101279833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
116834-97-0 | |
Record name | 1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=116834-97-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101279833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What spectroscopic techniques were employed to confirm the structure of the synthesized 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine derivatives?
A1: The research primarily focused on the synthesis and structural characterization of novel this compound derivatives. The researchers used a combination of 1D and 2D Nuclear Magnetic Resonance (NMR) techniques to confirm the structures of the synthesized compounds []. These techniques included: * 1H NMR: Provides information about the hydrogen atoms in the molecule.* 13C{1H} NMR: Provides information about the carbon atoms in the molecule.* DEPT: (Distortionless Enhancement by Polarization Transfer) helps differentiate between different types of carbon atoms (CH, CH2, CH3).* 1H x 1H - COSY: (Correlation Spectroscopy) reveals interactions between hydrogen atoms.* 1H x 13C - COSY: Shows interactions between hydrogen and carbon atoms.* HETCOR and COLOC: These are different types of 1H x 13C - COSY experiments that provide information about long-range couplings between hydrogen and carbon atoms.
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